(R)-Ethyl 2-hydroxypropanoate
Overview
Description
(R)-Ethyl 2-hydroxypropanoate is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomerically pure form is particularly valuable due to the specificity of biological interactions which often require a single enantiomer for efficacy.
Synthesis Analysis
The synthesis of chiral compounds like (R)-Ethyl 2-hydroxypropanoate can be achieved through both chemical and enzymatic methods. For instance, the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a related compound, has been extensively studied due to its application in the production of atorvastatin, a cholesterol-lowering drug. Biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase have been employed for the synthesis of optically active intermediates . Similarly, recombinant E. coli expressing a carbonyl reductase gene has been used for the production of ethyl (R)-2-hydroxy-4-phenylbutyrate, demonstrating the potential for microbial synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of (R)-Ethyl 2-hydroxypropanoate is characterized by its chiral center, which imparts the molecule with its optical activity. The presence of the hydroxyl group and the ethyl ester moiety are key functional groups that influence the reactivity and physical properties of the molecule. The stereochemistry of such compounds is crucial for their biological activity and is often a focus of research to ensure the correct enantiomer is used in pharmaceutical applications .
Chemical Reactions Analysis
(R)-Ethyl 2-hydroxypropanoate can undergo various chemical reactions typical of hydroxy esters. For example, the hydroxyl group can be a site for further chemical modifications such as esterification, oxidation, or protection/deprotection strategies. The ester group can also be involved in reactions such as hydrolysis or reduction. The synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant E. coli cells expressing secondary alcohol dehydrogenase illustrates the potential for selective enzymatic reactions involving similar compounds10.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-Ethyl 2-hydroxypropanoate are influenced by its functional groups. The compound's solubility, boiling point, and melting point are determined by the hydroxyl and ester groups. Enantiomers of related compounds, such as ethyl 2-hydroxy-3-methylbutanoate, have been quantitated in wines, showing the importance of the chiral purity in sensory evaluation, which indirectly suggests the significance of physical properties in the application of such compounds . The olfactory thresholds of the R- and S-enantiomers of related esters have been studied, indicating the relevance of stereochemistry in the sensory properties of these compounds .
Scientific Research Applications
Ecofriendly Solvent in Industry
Ethyl lactate, also known as ethyl 2-hydroxypropanoate, is gaining attention as an eco-friendly solvent with broad applications in the food, pharmaceutical, and fine chemical industries. Its potential use extends to serving as a solvent in chemical reactions that can be conducted in supercritical media and as an effective cosolvent in supercritical extraction and antisolvent precipitation processes. The solubility of CO2 in ethyl lactate is particularly significant for modeling and designing these processes (Bermejo, Ibáñez, Stateva, & Fornari, 2013).
Enantiomer in Wines
Ethyl 2-hydroxy-3-methylbutanoate, a close relative of ethyl 2-hydroxypropanoate, has been identified as a potential marker of lactic acid bacteria esterase activity in wines. This compound predominantly exists as the R enantiomer in red and white wines. However, its concentration in wines is below the detection threshold, suggesting it does not significantly contribute to the fruity aroma of red wine (Gammacurta et al., 2018).
Synthetic Chemistry
(R)-Ethyl 2-hydroxypropanoate serves as a starting material for various synthetic processes. For example, it's used in the enantioselective synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic acid, showcasing its role in creating enantiomerically enriched compounds (Alonso, Santacana, Rafecas, & Riera, 2005). Additionally, it's an important intermediate in synthesizing angiotensin-converting enzyme inhibitors (Zhao Jin-mei, 2008).
Biocatalysis Research
Biocatalysis research has utilized (R)-Ethyl 2-hydroxypropanoate for the synthesis of various compounds. For instance, recombinant Escherichia coli expressing a secondary alcohol dehydrogenase was used for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, demonstrating the compound's versatility in biocatalytic processes (Yamamoto, Matsuyama, & Kobayashi, 2002).
Distribution and Impact in Wine
The distribution and sensory impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine have been studied, revealing different distributions and sensory impacts in various types of wine (Lytra, Tempère, de Revel, & Barbe, 2012).
Enzymatic Synthesis Studies
Enzymatic procedures have been developed for the synthesis of (R)- and (S)-3-heteroaryl-3-hydroxypropanoic acids, starting from racemic ethyl 3-hydroxypropanoates. This highlights the compound's role in the field of enzyme-catalyzed synthesis (Brem et al., 2009, 2010).
Organoleptic Impact in Wine
Studies on the organoleptic impact of ethyl 3-hydroxybutanoate enantiomers in wine have been conducted, focusing on their distribution and effect on wine aromas (Lytra, Cameleyre, Tempère, & Barbe, 2014).
Redesign for Asymmetric Synthesis
Efforts have been made to redesign short-chain dehydrogenase/reductase enzymes for asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, demonstrating the compound's importance in biotechnological applications (Su et al., 2020).
Stereoselective Synthesis
(R)-Ethyl 2-hydroxypropanoate has been used in stereoselective syntheses, such as in the synthesis of clonostachydiol, showcasing its utility in creating complex molecular structures (Ramulu et al., 2012).
Biocatalytic Synthesis
The scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using recombinant E. coli has been explored, underlining the compound's significance in industrial biosynthesis (Ni et al., 2013).
properties
IUPAC Name |
ethyl (2R)-2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCLXQDLBQLTDK-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348444 | |
Record name | (+)-Ethyl D-lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 2-hydroxypropanoate | |
CAS RN |
7699-00-5 | |
Record name | (+)-Ethyl D-lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Ethyl D-lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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